molecular formula C12H17ClN2O B13471997 1-(2,3-dihydro-1H-isoindol-2-yl)-2-(methylamino)propan-1-one hydrochloride

1-(2,3-dihydro-1H-isoindol-2-yl)-2-(methylamino)propan-1-one hydrochloride

Cat. No.: B13471997
M. Wt: 240.73 g/mol
InChI Key: ODCFZHJZCBMSFI-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-isoindol-2-yl)-2-(methylamino)propan-1-one hydrochloride is a chemical compound that belongs to the class of organic compounds known as isoindolines. These compounds are characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrolidine ring. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance the solubility and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-isoindol-2-yl)-2-(methylamino)propan-1-one hydrochloride typically involves the following steps:

    Formation of Isoindoline Core: The isoindoline core can be synthesized through the reduction of isoindole derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Alkylation: The isoindoline core is then alkylated with a suitable alkyl halide to introduce the propan-1-one moiety.

    Methylation: The resulting compound is methylated using methylamine under controlled conditions to form the final product.

    Hydrochloride Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar steps as described above, with optimization for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1H-isoindol-2-yl)-2-(methylamino)propan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methylamino group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving isoindoline derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-isoindol-2-yl)-2-(methylamino)propan-1-one hydrochloride would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    Isoindoline Derivatives: Compounds with similar isoindoline cores.

    Methylamino Compounds: Compounds containing the methylamino group.

Uniqueness

1-(2,3-dihydro-1H-isoindol-2-yl)-2-(methylamino)propan-1-one hydrochloride is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C12H17ClN2O

Molecular Weight

240.73 g/mol

IUPAC Name

1-(1,3-dihydroisoindol-2-yl)-2-(methylamino)propan-1-one;hydrochloride

InChI

InChI=1S/C12H16N2O.ClH/c1-9(13-2)12(15)14-7-10-5-3-4-6-11(10)8-14;/h3-6,9,13H,7-8H2,1-2H3;1H

InChI Key

ODCFZHJZCBMSFI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CC2=CC=CC=C2C1)NC.Cl

Origin of Product

United States

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